molecular formula C11H14O3 B13355152 2-Isopropyl-5-methylphenyl hydrogen carbonate

2-Isopropyl-5-methylphenyl hydrogen carbonate

Cat. No.: B13355152
M. Wt: 194.23 g/mol
InChI Key: DVPJQLNMNGBFJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Isopropyl-5-methylphenyl hydrogen carbonate is a chemical compound derived from thymol, which is a monoterpene phenol found in the essential oils of thyme species. Thymol and its derivatives are known for their various biological activities, including antioxidant, anti-inflammatory, antibacterial, and antifungal effects .

Preparation Methods

The synthesis of 2-Isopropyl-5-methylphenyl hydrogen carbonate typically involves the reaction of thymol with carbonic acid derivatives. One common method is the reaction of thymol with phosgene in the presence of a base, such as pyridine, to form the carbonate ester. The reaction conditions usually involve low temperatures and an inert atmosphere to prevent the decomposition of phosgene .

Chemical Reactions Analysis

2-Isopropyl-5-methylphenyl hydrogen carbonate can undergo various chemical reactions, including:

Scientific Research Applications

2-Isopropyl-5-methylphenyl hydrogen carbonate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent and in wound healing.

    Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Isopropyl-5-methylphenyl hydrogen carbonate involves its interaction with biological targets, such as enzymes and receptors. The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and enhance endogenous antioxidant defenses. Its antimicrobial effects are due to its ability to disrupt microbial cell membranes and inhibit the growth of bacteria and fungi .

Comparison with Similar Compounds

2-Isopropyl-5-methylphenyl hydrogen carbonate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

(5-methyl-2-propan-2-ylphenyl) hydrogen carbonate

InChI

InChI=1S/C11H14O3/c1-7(2)9-5-4-8(3)6-10(9)14-11(12)13/h4-7H,1-3H3,(H,12,13)

InChI Key

DVPJQLNMNGBFJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.